

# The Role of GSK6853 in Epigenetic Regulation: A Technical Guide

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## Compound of Interest

Compound Name:	GSK6853
Cat. No.:	B15570549

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This technical guide provides an in-depth overview of **GSK6853**, a potent and selective chemical probe for the bromodomain of Bromodomain and PHD Finger-containing Protein 1 (BRPF1). This document details its mechanism of action, quantitative biochemical and cellular data, and the experimental protocols used for its characterization, offering valuable insights for researchers in epigenetics and drug discovery.

## Introduction to GSK6853 and its Target, BRPF1

**GSK6853** is a selective benzimidazolone inhibitor of the BRPF1 bromodomain.<sup>[1][2]</sup> BRPF1 is a crucial scaffolding protein essential for the assembly of the MYST family of histone acetyltransferase (HAT) complexes, including the MOZ (Monocytic Leukaemic Zinc-finger protein) and MORF (MOZ-Related Factor) complexes.<sup>[2][3]</sup> These complexes play a significant role in epigenetic regulation by acetylating histone tails, a post-translational modification that generally leads to a more open chromatin structure and transcriptional activation.<sup>[4]</sup>

The BRPF1 protein contains multiple domains that allow it to interact with chromatin, including a bromodomain that recognizes and binds to acetylated lysine residues on histone tails.<sup>[2]</sup> By selectively inhibiting this bromodomain, **GSK6853** serves as a valuable tool to investigate the specific role of BRPF1-mediated acetyl-lysine recognition in gene regulation and disease.<sup>[2]</sup> The development of highly selective probes like **GSK6853** is critical to dissect the functions of individual bromodomains, especially to differentiate their effects from the well-studied BET (Bromodomain and Extra-Terminal domain) family of proteins.<sup>[2]</sup>

## Quantitative Data for GSK6853

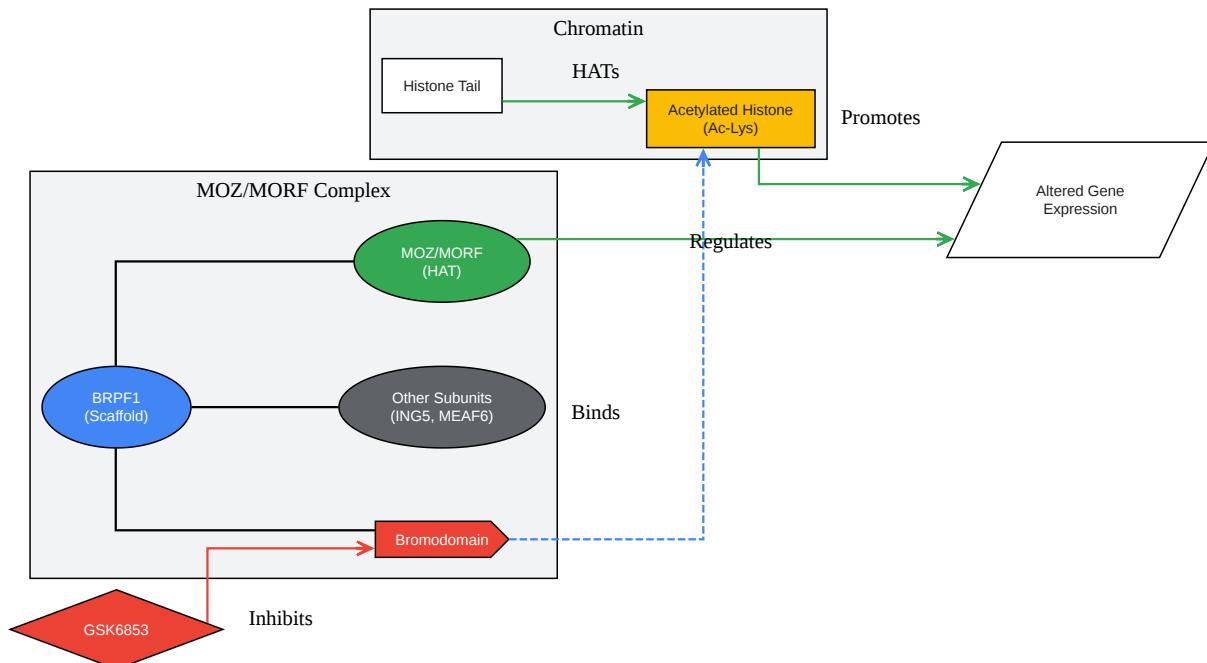
The potency and selectivity of **GSK6853** have been extensively characterized across a range of biochemical and cellular assays. The following table summarizes the key quantitative data.

Assay Type	Metric	Value	Target/System	Reference(s)
Biochemical Assays				
TR-FRET	pIC50	8.1	Recombinant BRPF1 Bromodomain	[1]
BROMOscan				
BROMOscan	pKd	9.5	Recombinant BRPF1 Bromodomain	[3][5]
BROMOscan	Kd	0.3 nM	Recombinant BRPF1 Bromodomain	[4]
BROMOscan Selectivity	-	>1600-fold vs. other bromodomains	Panel of 48 bromodomains	[3][5]
Cellular Assays				
NanoBRET	pIC50	7.7	NanoLuc-BRPF1 and HaloTag- Histone H3.3 in HEK293 cells	[4]
NanoBRET	IC50	20 nM	BRPF1B interaction with histones	[4]
Chemoproteomic s	pIC50	8.6	Endogenous full- length BRPF1 in HUT-78 cell lysate	[4]
In Vivo Data (Mouse)				
Bioavailability (PO, 3 mg/kg)	%F	22%	Male CD1 Mouse	[1]

Bioavailability (IP, 3 mg/kg)	%F	85%	Male CD1 Mouse	<a href="#">[1]</a>
Terminal Half-life (IV, 1 mg/kg)	t <sub>1/2</sub>	1.7 h	Male CD1 Mouse	<a href="#">[1]</a>

## Mechanism of Action and Signaling Pathway

**GSK6853** functions by competitively binding to the acetyl-lysine binding pocket of the BRPF1 bromodomain. This inhibition prevents the recruitment of the BRPF1-containing HAT complexes to chromatin at sites of histone acetylation. As BRPF1 is a scaffold protein, its interaction with acetylated histones is a key step in the localization and activity of the associated MOZ/MORF histone acetyltransferases. By disrupting this interaction, **GSK6853** effectively blocks the subsequent acetylation of histone tails by these complexes, leading to alterations in gene expression.



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Mechanism of action of **GSK6853** in inhibiting the BRPF1-mediated recognition of acetylated histones.

## Experimental Protocols

Detailed methodologies for the key assays used to characterize **GSK6853** are outlined below.

### Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

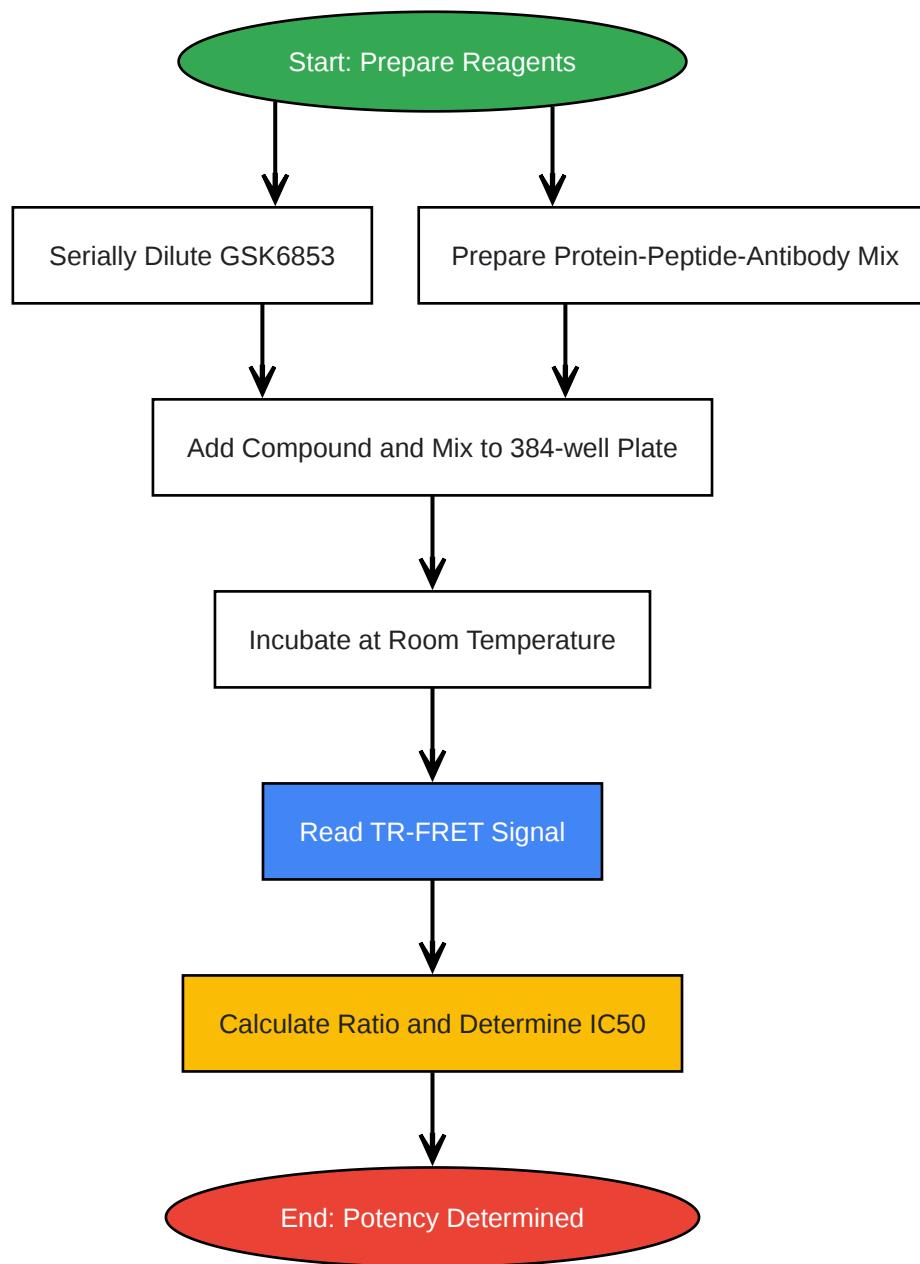
This biochemical assay is used to measure the binding affinity of **GSK6853** to the BRPF1 bromodomain in a competitive format.

**Principle:** The assay relies on the transfer of energy from a donor fluorophore (e.g., Europium) to an acceptor fluorophore (e.g., APC) when they are in close proximity. A biotinylated peptide corresponding to an acetylated histone tail is bound to a streptavidin-conjugated acceptor, and a GST-tagged BRPF1 bromodomain is bound by an anti-GST antibody conjugated to the donor. When the bromodomain binds the acetylated peptide, FRET occurs. **GSK6853** competes with the peptide for binding to the bromodomain, thus disrupting FRET in a dose-dependent manner.

**General Protocol:**

- **Reagent Preparation:**
  - Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).
  - Serially dilute **GSK6853** in DMSO and then in assay buffer.
  - Prepare a solution containing GST-BRPF1, biotinylated acetyl-histone peptide, anti-GST-Europium, and Streptavidin-APC in assay buffer.
- **Assay Plate Setup:**
  - Add the **GSK6853** dilutions to a 384-well low-volume microplate.
  - Add the protein/peptide/antibody mixture to all wells.
  - Include controls for no inhibition (DMSO only) and background (no protein).
- **Incubation:**
  - Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.
- **Data Acquisition:**

- Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
- Data Analysis:
  - Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
  - Plot the ratio against the logarithm of the **GSK6853** concentration and fit the data to a four-parameter logistic equation to determine the IC50.



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A generalized workflow for a TR-FRET-based competitive binding assay.

## BROMOscan™

BROMOscan™ (Eurofins DiscoverX) is a proprietary, competitive binding assay used to determine the dissociation constant (Kd) and selectivity of compounds against a large panel of bromodomains.

**Principle:** The assay involves a DNA-tagged bromodomain, an immobilized ligand, and the test compound (**GSK6853**). The bromodomain is incubated with the immobilized ligand in the presence of the test compound. If **GSK6853** binds to the bromodomain, it will prevent the bromodomain from binding to the immobilized ligand. The amount of bromodomain bound to the immobilized ligand is then quantified using qPCR of the attached DNA tag. A lower amount of bound bromodomain indicates a stronger interaction between the test compound and the bromodomain.[6]

**General Protocol:**

- **Assay Setup:**
  - The test compound (**GSK6853**) is incubated with a specific DNA-tagged bromodomain (e.g., BRPF1) and a proprietary immobilized ligand in assay buffer.
- **Competition:**
  - The mixture is allowed to reach equilibrium. **GSK6853** competes with the immobilized ligand for binding to the bromodomain.
- **Separation:**
  - The solid support with the immobilized ligand (and any bound bromodomain) is separated from the unbound components.
- **Quantification:**

- The amount of DNA-tagged bromodomain remaining on the solid support is quantified using qPCR.
- Data Analysis:
  - The amount of bound bromodomain is compared between test samples and a DMSO control.
  - A dose-response curve is generated by testing a range of **GSK6853** concentrations to calculate the Kd. For selectivity profiling, a single high concentration of the compound is typically tested against a large panel of bromodomains.

## NanoBRET™ Cellular Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the binding of **GSK6853** to BRPF1 within living cells.

**Principle:** This assay uses a NanoLuc® luciferase-tagged BRPF1 protein (the energy donor) and a cell-permeable fluorescent tracer that binds to the BRPF1 bromodomain (the energy acceptor). When the tracer binds to the NanoLuc-BRPF1 fusion protein, BRET occurs.

**GSK6853**, being cell-permeable, can enter the cells and compete with the tracer for binding to BRPF1, causing a decrease in the BRET signal in a dose-dependent manner.

### General Protocol:

- Cell Preparation:
  - HEK293 cells are transiently transfected with a vector expressing the NanoLuc-BRPF1 fusion protein.
  - The transfected cells are cultured for a period (e.g., 24 hours) to allow for protein expression.
- Assay Plate Setup:
  - The cells are harvested and seeded into a white 96- or 384-well assay plate.
  - **GSK6853** is serially diluted and added to the cells.

- The fluorescent NanoBRET™ tracer is added to all wells at a fixed concentration.
- Incubation:
  - The plate is incubated at 37°C in a CO2 incubator for a set time (e.g., 2 hours) to allow the compound and tracer to reach equilibrium with the target protein inside the cells.
- Signal Detection:
  - The NanoBRET™ substrate (e.g., furimazine) is added to the wells.
  - The plate is immediately read on a luminometer capable of measuring both the donor (e.g., ~460 nm) and acceptor (e.g., ~610 nm) emission wavelengths.
- Data Analysis:
  - The BRET ratio (Acceptor emission / Donor emission) is calculated.
  - The data is plotted against the **GSK6853** concentration to generate a dose-response curve and determine the cellular IC50.

## Chemoproteomic Competition Binding Assay

This method is used to confirm the binding of **GSK6853** to the endogenous, full-length BRPF1 protein within a complex cellular lysate.

**Principle:** This assay utilizes "kinobeads" or other affinity matrices that are baited with broad-spectrum, immobilized kinase inhibitors or other affinity reagents to capture a large number of protein kinases and other ATP-binding proteins, including some bromodomain-containing proteins, from a cell lysate. In a competition experiment, the cell lysate is pre-incubated with **GSK6853** before being applied to the beads. If **GSK6853** binds to BRPF1 in the lysate, it will prevent BRPF1 from being captured by the beads. The proteins captured on the beads are then identified and quantified using mass spectrometry.<sup>[7]</sup>

**General Protocol:**

- Cell Lysate Preparation:

- Culture cells (e.g., HUT-78) and prepare a native cell lysate under non-denaturing conditions.
- Competition Binding:
  - The cell lysate is incubated with various concentrations of **GSK6853** or a vehicle control (DMSO).
- Affinity Capture:
  - The pre-incubated lysate is then added to the affinity beads and incubated to allow for protein binding.
- Washing and Elution:
  - The beads are washed to remove non-specifically bound proteins.
  - The captured proteins are eluted from the beads.
- Sample Preparation for Mass Spectrometry:
  - The eluted proteins are denatured, reduced, alkylated, and digested into peptides (e.g., with trypsin).
- LC-MS/MS Analysis:
  - The peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.
- Data Analysis:
  - The abundance of each identified protein is compared between the **GSK6853**-treated samples and the DMSO control.
  - A dose-dependent decrease in the amount of BRPF1 captured on the beads indicates specific binding of **GSK6853** to BRPF1. An IC50 value can be determined from this data.

## Conclusion

**GSK6853** is a highly potent and selective chemical probe for the BRPF1 bromodomain. Its well-characterized biochemical and cellular activity, combined with its suitability for *in vivo* studies, makes it an invaluable tool for elucidating the role of BRPF1 in epigenetic regulation. The detailed experimental protocols provided in this guide offer a framework for researchers to utilize and further investigate the function of BRPF1 in health and disease, and to aid in the development of novel therapeutics targeting this important epigenetic reader. It is recommended to use **GSK6853** at concentrations no higher than 1  $\mu$ M in cell-based assays to minimize the potential for off-target effects.[\[1\]](#)

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